N-[4-(acetylamino)phenyl]-N~3~-pyrimidin-2-yl-beta-alaninamide
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Overview
Description
N-[4-(acetylamino)phenyl]-N~3~-pyrimidin-2-yl-beta-alaninamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a pyrimidinyl group and a beta-alaninamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-N~3~-pyrimidin-2-yl-beta-alaninamide typically involves multi-step organic reactions. One common approach is to start with the acetylation of 4-aminophenol to form 4-(acetylamino)phenol. This intermediate is then subjected to further reactions to introduce the pyrimidinyl and beta-alaninamide groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as high-performance liquid chromatography (HPLC) and crystallization may be employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-N~3~-pyrimidin-2-yl-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-[4-(acetylamino)phenyl]-N~3~-pyrimidin-2-yl-beta-alaninamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-N~3~-pyrimidin-2-yl-beta-alaninamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(acetylamino)sulfonyl]phenyl}acetamide .
Azithromycin Related Compound H: 3’-N-{[4-(acetylamino)phenyl]sulfonyl}-3’-N-demethylazithromycin
Uniqueness
N-[4-(acetylamino)phenyl]-N~3~-pyrimidin-2-yl-beta-alaninamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H17N5O2 |
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Molecular Weight |
299.33 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-3-(pyrimidin-2-ylamino)propanamide |
InChI |
InChI=1S/C15H17N5O2/c1-11(21)19-12-3-5-13(6-4-12)20-14(22)7-10-18-15-16-8-2-9-17-15/h2-6,8-9H,7,10H2,1H3,(H,19,21)(H,20,22)(H,16,17,18) |
InChI Key |
JUCVDBPBYVYHKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCNC2=NC=CC=N2 |
Origin of Product |
United States |
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